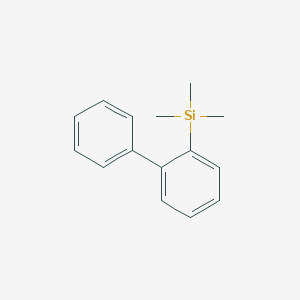
2-(Trimethylsilyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)biphenyl, also known as this compound, is a useful research compound. Its molecular formula is C15H18Si and its molecular weight is 226.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Reagent in Cross-Coupling Reactions
2-(Trimethylsilyl)biphenyl serves as a key reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. The presence of the trimethylsilyl group enhances the compound's stability and solubility, making it an effective coupling partner in various synthetic pathways .
Example Case Study: Synthesis of Biologically Active Compounds
In a study focused on synthesizing biphenyl derivatives with potential pharmacological activity, this compound was employed as an intermediate. The resulting compounds exhibited significant anti-inflammatory and anti-cancer properties, showcasing the compound's utility in drug development .
Materials Science
Liquid Crystals and OLEDs
The compound is also used in the development of liquid crystals and organic light-emitting diodes (OLEDs). Its structural properties contribute to the formation of stable liquid crystalline phases, which are essential for display technologies. The rigidity and electronic characteristics of this compound make it an attractive candidate for enhancing the performance of OLED materials .
Data Table: Comparison of Biphenyl Derivatives in OLED Applications
| Compound | Application Type | Performance Metrics |
|---|---|---|
| This compound | OLED | High efficiency, stability |
| Fluorinated biphenyl | Liquid Crystals | Enhanced thermal stability |
| Biphenyl derivatives | Organic Semiconductors | Improved charge mobility |
Medicinal Chemistry
Pharmacological Applications
Biphenyl derivatives, including this compound, are significant in medicinal chemistry due to their biological activities. They have been investigated for their roles as anti-androgenic agents, immunosuppressants, and anti-cancer drugs. The trimethylsilyl group enhances bioavailability and metabolic stability, making these compounds more effective in therapeutic applications .
Case Study: Development of Anti-Cancer Agents
Research has shown that modifications to biphenyl structures can lead to compounds with potent anti-cancer activity. In one study, derivatives of this compound were synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Environmental Applications
Role in Environmental Chemistry
The compound has been explored for its role in environmental chemistry, particularly concerning its degradation products and potential toxicity. Studies indicate that while this compound itself may have low toxicity, its metabolites can exhibit different environmental behaviors that require further investigation .
Propriétés
Numéro CAS |
17049-39-7 |
|---|---|
Formule moléculaire |
C15H18Si |
Poids moléculaire |
226.39 g/mol |
Nom IUPAC |
trimethyl-(2-phenylphenyl)silane |
InChI |
InChI=1S/C15H18Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
Clé InChI |
CPENQHKKFGEUJL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2 |
SMILES canonique |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2 |
Synonymes |
2-(TRIMETHYLSILYL)BIPHENYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















